Trovafloxacin-d4 Mesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trovafloxacin-d4 Mesylate is a deuterated form of Trovafloxacin Mesylate, a broad-spectrum antibiotic. It is primarily used in scientific research to study the pharmacokinetics and metabolism of Trovafloxacin. The compound is known for its ability to inhibit bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication, transcription, and repair .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trovafloxacin-d4 Mesylate involves multiple steps, starting with the preparation of the core quinolone structure. The key reaction in building the ring consists of 1,3-Dipolar cycloaddition of ethyl diazoacetate to N-Cbz-3-pyrroline to afford the pyrrazolidine. Pyrolysis results in the formation of the cyclopropylpyrrolidine ring. The ester is then saponified to the corresponding carboxylic acid, which undergoes a Curtius rearrangement when treated with diphenylphosphoryl azide to afford the transient isocyanate. The reactive function adds t-BuOH from the reaction medium to afford the product as its tert-Butyloxycarbonyl protecting group derivative. Catalytic hydrogenation then removes the carbobenzyloxy protecting group to afford the secondary amine. This amine is then used to displace the more reactive fluorine at the 7-position in Ethyl 1-(2,4-difluorophenyl)-6,7-difluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves stringent control of reaction conditions, purification steps, and quality assurance to ensure the final product meets the required specifications for research use .
Chemical Reactions Analysis
Types of Reactions
Trovafloxacin-d4 Mesylate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Trovafloxacin-d4 Mesylate is widely used in scientific research for various applications:
Chemistry: Used to study the chemical properties and reactions of Trovafloxacin.
Biology: Used to investigate the biological effects and mechanisms of action of Trovafloxacin.
Medicine: Used in pharmacokinetic and metabolic studies to understand the behavior of Trovafloxacin in the body.
Industry: Used in the development of new antibiotics and other pharmaceutical compounds
Mechanism of Action
Trovafloxacin-d4 Mesylate exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for the supercoiling and uncoiling of bacterial DNA, which are essential processes for DNA replication, transcription, and repair. By inhibiting these enzymes, this compound prevents bacterial cells from proliferating, leading to their death .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.
Levofloxacin: A fluoroquinolone antibiotic with a broader spectrum of activity.
Moxifloxacin: A fluoroquinolone antibiotic with enhanced activity against Gram-positive bacteria.
Uniqueness
Trovafloxacin-d4 Mesylate is unique due to its deuterated form, which allows for more precise pharmacokinetic and metabolic studies. The deuterium atoms replace hydrogen atoms, providing a stable isotope that can be tracked more easily in biological systems .
Properties
Molecular Formula |
C21H19F3N4O6S |
---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
7-[(1R,5S)-6-amino-2,2,4,4-tetradeuterio-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid |
InChI |
InChI=1S/C20H15F3N4O3.CH4O3S/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24;1-5(2,3)4/h1-4,7,10-11,16H,5-6,24H2,(H,29,30);1H3,(H,2,3,4)/t10-,11+,16?;/i5D2,6D2; |
InChI Key |
DYNZICQDCVYXFW-KMPLGVCYSA-N |
Isomeric SMILES |
[2H]C1([C@@H]2[C@@H](C2N)C(N1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)([2H])[2H])[2H].CS(=O)(=O)O |
Canonical SMILES |
CS(=O)(=O)O.C1C2C(C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.